1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine
Description
Properties
CAS No. |
91391-87-6 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
N-benzyl-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C12H12N2/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,10,14H,9H2 |
InChI Key |
ZLTGNEREJJYZHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC=CN2 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
- Reactants: Pyrrole-2-carbaldehyde and phenylmethanamine
- Reaction Type: Condensation (Schiff base formation)
- Product: this compound
- Byproduct: Water
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol or other polar solvents | Enhances solubility and reaction rate |
| Temperature | Room temperature to mild heating (25–60 °C) | Mild heating can improve yield |
| Reaction Time | Several hours (typically 2–24 h) | Longer times favor complete conversion |
| Molar Ratio | Equimolar amounts of aldehyde and amine | Stoichiometric balance critical for purity |
| Purification | Recrystallization or chromatography | Ensures high purity of the Schiff base |
Mechanism
The amine nitrogen attacks the aldehyde carbonyl carbon, forming a carbinolamine intermediate, which then undergoes dehydration to yield the imine (C=N) bond. The reaction is typically acid- or base-catalyzed to facilitate water removal and drive equilibrium toward product formation.
Yield and Purity
- Yields are generally high, often exceeding 80–90% under optimized conditions.
- Purity is enhanced by recrystallization or chromatographic purification.
- The product is typically isolated as a solid, soluble in polar solvents like ethanol.
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2 |
| Molecular Weight | 184.24 g/mol |
| CAS Number | 91391-87-6 |
| IUPAC Name | N-benzyl-1-(1H-pyrrol-2-yl)methanimine |
| SMILES | C1=CC=C(C=C1)CN=CC2=CC=CN2 |
This method is the foundation for laboratory and industrial synthesis due to its simplicity and efficiency.
Alternative and Supporting Synthetic Approaches
While the condensation reaction is the primary route, related synthetic strategies and modifications have been explored to improve enantioselectivity, yield, and functionalization.
Enantioselective Hydrogenation of Imines
Recent advances in asymmetric synthesis have demonstrated that chiral ligands and catalysts can be employed to hydrogenate imines derived from similar substrates, potentially allowing for the preparation of chiral amine derivatives related to this compound.
- Use of chiral phosphine ligands such as (S)-MeO-Biphep or JosiPhos in the presence of Pd/C or Rh catalysts.
- Brønsted acid-promoted tautomerization enhances the active form of the imine for hydrogenation.
- Enantioselectivities up to 95–96% ee have been reported in related systems.
- These methods are more complex and typically applied when chiral purity is required.
Metal Complexation and Catalytic Synthesis
The compound’s ability to act as a ligand in coordination chemistry has led to synthetic routes involving metal complex intermediates:
- Preparation of metal complexes with ruthenium, silver, or other transition metals using the Schiff base as a ligand.
- Reactions conducted under inert atmosphere (argon) in solvents like tetrahydrofuran or toluene.
- Use of bases such as potassium tert-pentoxide or potassium hexamethylsilazane to generate free carbene or facilitate complexation.
- Reaction times vary from 1 hour to several days depending on conditions.
- Yields for complex formation range from 50% to 85%, depending on the catalyst and conditions.
These methods are more specialized and focus on the compound’s application rather than its initial synthesis.
Reaction Optimization and Scale-Up Considerations
For industrial or large-scale synthesis, the following factors are critical:
| Factor | Consideration |
|---|---|
| Temperature Control | Mild heating to optimize reaction rate without decomposition |
| Solvent Choice | Polar solvents like ethanol for solubility and ease of purification |
| Water Removal | Use of molecular sieves or azeotropic distillation to drive equilibrium |
| Purification Methods | Recrystallization preferred for scalability; chromatography for high purity |
| Reaction Monitoring | TLC, NMR, or IR spectroscopy to confirm imine formation |
Summary Table of Preparation Methods
| Method | Reactants/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation of pyrrole-2-carbaldehyde and phenylmethanamine | Ethanol, room temp to 60 °C, 2–24 h | 80–95 | Primary, straightforward method |
| Enantioselective hydrogenation of imines | Pd/C or Rh catalyst, chiral phosphine ligands, Brønsted acid | Up to 96 ee | For chiral derivatives, complex setup |
| Metal complexation synthesis | Inert atmosphere, THF or toluene, bases like KOtPn or KHMDS | 50–85 | For ligand-metal complex preparation |
Research Findings and Applications Related to Preparation
- The condensation method reliably produces high-purity Schiff base suitable for further chemical transformations.
- The imine functionality allows for subsequent oxidation, reduction, or substitution reactions, expanding synthetic utility.
- The compound’s ability to form stable metal complexes is leveraged in catalysis and medicinal chemistry.
- Optimization of reaction parameters directly influences yield and purity, critical for pharmaceutical or industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its original amine and aldehyde components.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated products.
Reduction: Pyrrole-2-carbaldehyde and phenylmethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metals.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-1-phenylmethanamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The Schiff base ligand can coordinate with metal ions through the nitrogen and oxygen atoms, forming stable chelates that can disrupt microbial cell walls or interfere with enzyme activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine and related compounds:
Coordination Chemistry and Metal Binding
Key Research on Target Compound
- Coordination Chemistry: Reaction with Ti(NMe₂)₄ yields a mononuclear complex with a distorted octahedral geometry, confirmed by single-crystal X-ray diffraction (R factor = 0.039) .
- Electronic Properties : UV-Vis spectroscopy reveals a λmax at 320 nm, attributed to the imine-pyrrole π→π* transition, distinct from pyridine-based analogs (λmax ~ 290 nm) .
Comparative Data Table
Biological Activity
1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine, commonly referred to as a Schiff base, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological activity, with an emphasis on its antimicrobial and antifungal properties.
Chemical Structure and Synthesis
The molecular formula of this compound is CHN, with a molecular weight of approximately 198.26 g/mol. The compound features a phenyl group attached to a methanamine backbone and a pyrrol-2-ylidene moiety, which contributes to its unique reactivity and potential biological activity.
Synthesis Methods:
The synthesis of this compound typically involves a condensation reaction between an appropriate aniline derivative and pyrrole or its derivatives. Common methods include:
- Conventional Condensation : Direct reaction between aniline and pyrrole derivatives.
- Continuous Flow Reactors : Employed for larger-scale production to enhance yields and efficiency.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Properties
The compound has shown significant antimicrobial activity against various microorganisms. The mechanism is believed to involve the formation of stable complexes with metal ions, which disrupts cellular processes in microorganisms.
Case Study:
In a study evaluating its antimicrobial efficacy, this compound was tested against several bacterial strains, including:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 25 |
| C. albicans | 20 | 30 |
These results suggest that the compound could be developed into an effective antimicrobial agent.
Antifungal Activity
The antifungal properties of this compound were also explored, particularly against Candida species. The results indicated that it could inhibit fungal growth effectively, making it a candidate for further development in antifungal therapies.
The biological activity of this compound can be attributed to its ability to form complexes with metal ions, enhancing its binding affinity to various biomolecules. This property may lead to effective disruption of microbial cellular functions.
Research Findings and Future Directions
Further research is needed to fully elucidate the interaction mechanisms of this compound with biological targets. Potential areas for future investigation include:
- In Vivo Studies : To assess the efficacy and safety profile in living organisms.
- Structural Modifications : To enhance activity and selectivity against specific pathogens.
Q & A
Q. Critical Conditions :
- Inert atmosphere (N₂/Ar) to prevent oxidation.
- Solvent purity (e.g., dry THF for condensation).
- Monitoring via TLC or LC-MS to track intermediate formation.
Q. Table 1: Synthetic Optimization
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Condensation | 2-formylpyrrole, Na₂SO₄, THF, 12h | 85–92% | |
| Reduction | NaBH₄, MeOH, 0°C → RT, 5h | 60–70% |
Advanced: How can researchers resolve structural isomerism in Schiff base derivatives of this compound?
Answer:
Structural isomerism (e.g., syn/anti imine forms) can be addressed via:
- 2D NMR (NOESY/ROESY) : Detect spatial proximity of protons (e.g., pyrrole CH to phenyl ring protons) .
- X-ray crystallography : Resolve tautomeric or isomeric preferences by analyzing bond lengths and angles (e.g., C=N vs. C-N distances) .
- HPLC with chiral columns : Separate enantiomers using cellulose-based stationary phases and hexane/isopropanol mobile phases.
Example : In , X-ray diffraction confirmed the anti configuration in a related methanamine complex by refining hydrogen positions isotropically using a riding model .
Basic: What spectroscopic techniques are most effective for characterizing tautomeric forms?
Answer:
- ¹H/¹³C NMR : Look for tautomer-specific shifts (e.g., pyrrol-2-ylidene CH vs. NH signals). In , pyrrole protons resonated at δ 8.57–7.14 ppm, while imine CH₂ appeared at δ 3.98 ppm .
- ESI-MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Identify C=N stretches (~1600–1650 cm⁻¹) and NH stretches (~3300 cm⁻¹).
Q. Table 2: Key NMR Signals
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Pyrrole ring | 6.5–8.5 | 110–130 |
| Imine (CH=N) | 8.0–8.5 | 150–160 |
| Phenyl CH | 7.2–7.5 | 125–140 |
Advanced: How can computational methods predict the stability of tautomeric forms?
Answer:
- Density Functional Theory (DFT) : Calculate Gibbs free energy differences between tautomers using software like Gaussian with B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. water) on tautomer populations.
- NBO Analysis : Evaluate hyperconjugation effects (e.g., pyrrole lone pairs stabilizing the imine tautomer).
Case Study : A PubChem-derived pyrimidinyl methanamine () showed DFT-predicted tautomer stability aligning with experimental NMR data .
Basic: How should researchers handle air/moisture sensitivity during synthesis?
Answer:
- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., NaBH₄ reduction).
- Purge solvents with N₂ and store intermediates under inert gas.
- Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect hydrolysis byproducts .
Advanced: What strategies mitigate competing side reactions (e.g., oligomerization) during synthesis?
Answer:
- Dilution Principle : Reduce concentration (<0.1 M) to favor monomeric product formation.
- Temperature Control : Use microwave-assisted synthesis (e.g., 80°C, 30 min) to accelerate desired pathways while minimizing side reactions .
- Additives : Introduce templating agents (e.g., La³⁺ in ) to preorganize reactants .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ data in : 980 mg/kg oral, Rabbit) .
- First Aid : For skin contact, wash with soap/water; for ingestion, rinse mouth and seek medical help immediately .
Advanced: How can researchers validate the purity of crystallized products?
Answer:
- SC-XRD : Resolve unit cell parameters and confirm phase purity (e.g., used 400 MHz NMR and ESI-MS for pre-crystallization validation) .
- PXRD : Match experimental diffractograms with simulated patterns from single-crystal data.
- Elemental Analysis : Verify C/H/N ratios within ±0.3% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
